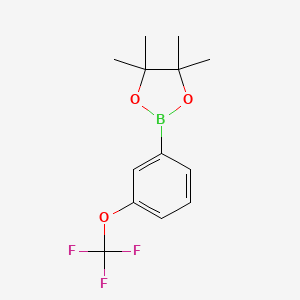

4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane

Beschreibung

4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boronate ester structure. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)9-6-5-7-10(8-9)18-13(15,16)17/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSBFOTXIPZTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375255 | |

| Record name | 4,4,5,5-Tetramethyl-2-[3-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262376-31-8 | |

| Record name | 4,4,5,5-Tetramethyl-2-[3-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-Tetramethyl-2-[3-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a trifluoromethoxy-substituted phenylboronic acid with a dioxaborolane derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, large-scale synthesis may employ more robust catalysts and optimized reaction conditions to minimize costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.

Oxidation Reactions: The boronate ester group can be oxidized to form boronic acids or other derivatives.

Reduction Reactions: Under certain conditions, the compound can be reduced to form corresponding boranes.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Resulting from oxidation reactions.

Boranes: Produced via reduction reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is primarily used as a reagent in organic synthesis. Its boron atom allows it to participate in various coupling reactions:

- Cross-Coupling Reactions : It serves as a boronic acid pinacol ester in Suzuki-Miyaura coupling reactions. This reaction is vital for forming carbon-carbon bonds in the synthesis of complex organic molecules .

- Functionalization of Aromatic Compounds : The trifluoromethoxy group enhances the electrophilicity of the aromatic system, allowing for selective functionalization under mild conditions .

Materials Science

The compound's unique properties make it suitable for applications in materials science:

- Polymer Chemistry : It can be used to modify polymer backbones to enhance thermal stability and mechanical properties. The incorporation of boron can improve the cross-linking density in polymer networks .

- Nanomaterials : Research indicates that derivatives of this compound can be utilized in the development of nanostructured materials with specific electronic properties, which are beneficial for applications in sensors and electronic devices .

Medicinal Chemistry

While primarily a reagent in synthetic chemistry, there are emerging studies exploring its potential in medicinal chemistry:

- Drug Development : The ability to form stable complexes with various biological molecules suggests potential applications in drug delivery systems. The trifluoromethoxy group may enhance bioavailability and target specificity .

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of 4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane as a coupling agent in synthesizing biaryl compounds. The reaction conditions were optimized to achieve high yields with minimal byproducts.

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Temperature: 80°C | 95 | High selectivity observed |

| Catalyst: Pd(PPh₃)₂Cl₂ | 90 | Efficient turnover number |

Case Study 2: Polymer Modification

In another research project, this compound was utilized to enhance the properties of polycarbonate. The modified polymer exhibited improved impact resistance and thermal stability compared to unmodified samples.

| Property | Unmodified Polycarbonate | Modified Polycarbonate |

|---|---|---|

| Impact Resistance | 50 J/m | 75 J/m |

| Thermal Stability | 150°C | 180°C |

Wirkmechanismus

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane involves its ability to form stable covalent bonds with various substrates. In Suzuki-Miyaura coupling, the boronate ester reacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The trifluoromethoxy group enhances the electrophilicity of the phenyl ring, facilitating these reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its reactivity in various chemical transformations. This makes it particularly valuable in applications requiring high reactivity and stability .

Biologische Aktivität

4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane (CAS: 262376-31-8) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of 4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is C13H16BF3O3 with a molecular weight of 288.07 g/mol. Its structure includes a dioxaborolane ring and a trifluoromethoxy-substituted phenyl group. The compound is typically a colorless solid with a purity exceeding 98% .

| Property | Value |

|---|---|

| CAS Number | 262376-31-8 |

| Molecular Formula | C13H16BF3O3 |

| Molecular Weight | 288.07 g/mol |

| Purity | >98% (GC) |

| Physical State | Solid |

| Melting Point | 41.0 to 45.0 °C |

Antimicrobial and Antiparasitic Properties

Research indicates that compounds similar to 4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane exhibit significant antimicrobial and antiparasitic activities. For instance, boron-containing compounds have been studied for their ability to inhibit various pathogens and parasites.

In particular, studies have shown that dioxaborolanes can interact with biological systems by inhibiting specific enzyme activities or disrupting cellular processes in pathogens such as Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities in related compounds has been linked to improved aqueous solubility and enhanced biological activity against malaria .

The exact mechanism of action for this specific compound remains under investigation; however, it is hypothesized that the trifluoromethoxy group may enhance its interaction with biological targets. Similar compounds have demonstrated the ability to inhibit ATPases associated with parasite metabolism .

Case Studies and Research Findings

- Antiparasitic Activity : A study focused on optimizing related dioxaborolanes found that structural modifications significantly impacted their efficacy against P. falciparum. Compounds with enhanced lipophilicity showed increased potency (EC50 values in the low micromolar range), suggesting that modifications to the boron structure can yield potent antimalarial agents .

- Toxicity Studies : Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies on related dioxaborolanes indicate low toxicity in mammalian cell lines at therapeutic concentrations. Further research is needed to establish a comprehensive safety profile for 4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane .

Q & A

Basic Research Questions

Synthesis and Purification Methods Q: What are the established protocols for synthesizing 4,4,5,5-tetramethyl-2-(3-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane, and how can purity be optimized? A: The compound is typically synthesized via palladium-catalyzed cross-coupling or direct boronation of aryl precursors. For example, General Procedure 11 (e.g., Suzuki-Miyaura coupling) involves reacting aryl halides with pinacolborane derivatives under inert conditions. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol. Purity validation requires ¹H, ¹³C, and ¹¹B NMR spectroscopy to confirm structural integrity and detect residual solvents .

Characterization Techniques Q: Which spectroscopic and analytical methods are most reliable for confirming the structure of this dioxaborolane derivative? A: Key techniques include:

- ¹H/¹³C NMR : To verify substituent positions and boron coordination (e.g., absence of proton signals near boron).

- ¹¹B NMR : A sharp peak near 30 ppm confirms the sp²-hybridized boron center.

- X-ray crystallography : For unambiguous structural determination, as demonstrated in studies of similar dioxaborolanes .

- Mass spectrometry (HRMS) : To confirm molecular ion consistency with the theoretical formula.

Handling and Safety Considerations Q: What precautions are necessary for safe laboratory handling of this compound? A: Due to potential sensitivity to moisture and oxygen, storage under argon or nitrogen is critical . Personal protective equipment (gloves, goggles, lab coat) is mandatory. Waste must be treated as hazardous organic boronate and disposed via certified facilities .

Advanced Research Questions

Stability Under Reaction Conditions Q: How does the stability of this dioxaborolane affect its utility in high-temperature or aqueous-phase reactions? A: The pinacol boronate group enhances hydrolytic stability compared to boronic acids, but prolonged exposure to moisture or protic solvents can lead to decomposition. For aqueous reactions (e.g., bioconjugation), use buffered conditions (pH 7–9) and short reaction times. Thermal stability tests (TGA/DSC) are recommended to optimize reaction temperatures .

Mechanistic Role in Cross-Coupling Reactions Q: What mechanistic insights explain the reactivity of this compound in Suzuki-Miyaura couplings? A: The boron center undergoes transmetallation with palladium catalysts, transferring the aryl group to form biaryl products. The electron-withdrawing trifluoromethoxy substituent may slow transmetallation kinetics, requiring optimized bases (e.g., K₂CO₃) and ligands (e.g., SPhos) to enhance efficiency. Competitive protodeboronation can occur if reaction conditions are too acidic .

Data Contradictions in Catalytic Efficiency Q: How can researchers resolve discrepancies in reported catalytic yields for reactions involving this compound? A: Contradictions often arise from variations in:

- Catalyst loading : Lower Pd concentrations (<1 mol%) may reduce side reactions.

- Solvent purity : Trace water in THF or dioxane can hydrolyze the boronate.

- Oxygen sensitivity : Use of degassed solvents and inert atmospheres is critical.

Comparative studies using standardized conditions (e.g., identical substrates, catalysts, and workup protocols) are essential to isolate variables .

Methodological Frameworks

Theoretical Basis for Reaction Design Q: How can researchers align experimental design with theoretical frameworks for boronate chemistry? A: Key principles include:

- HSAB theory : The soft boron center interacts preferentially with soft Pd⁰ catalysts.

- DFT calculations : To model transition states and predict regioselectivity in cross-couplings.

- Retrosynthetic analysis : Prioritize boronate installation early in synthetic routes to avoid late-stage functionalization challenges .

Comparative Analysis of Analogues Q: What structural modifications to this dioxaborolane could enhance its reactivity or stability? A: Modifications include:

- Substituent effects : Electron-deficient aryl groups (e.g., nitro or cyano) may increase electrophilicity.

- Boron protecting groups : Replacing pinacol with more hydrolytically stable groups (e.g., MIDA or DAN).

- Steric tuning : Bulky substituents (e.g., 2,6-diisopropylphenyl) can mitigate undesired protodeboronation .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.